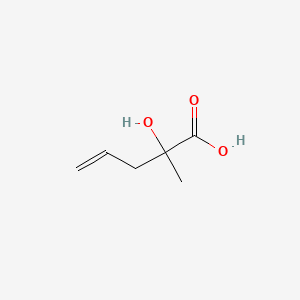
2-Hydroxy-2-methylpent-4-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methylpent-4-enoicacid is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylpent-4-enoicacid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with methyl vinyl ketone, followed by hydrolysis and oxidation steps. The reaction conditions typically require a base catalyst such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation and crystallization to achieve high purity levels. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-methylpent-4-enoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 2-Methylpent-4-enoic acid or 2-Methyl-4-penten-2-one.
Reduction: 2-Hydroxy-2-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-methylpent-4-enoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methylpent-4-enoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and double bond within its structure allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
- 2-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-2-methylhexanoic acid
- 2-Hydroxy-2-methyl-3-pentenoic acid
Comparison: 2-Hydroxy-2-methylpent-4-enoicacid is unique due to its specific structure, which includes both a hydroxyl group and a double bond. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Its versatility in synthetic applications and potential biological activity make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-hydroxy-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-6(2,9)5(7)8/h3,9H,1,4H2,2H3,(H,7,8) |
InChI Key |
NQRZSIPZBAMEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















